Cas no 950769-01-4 (1-2-(1H-1,2,4-triazol-1-yl)-3-pyridinylmethanamine)

1-2-(1H-1,2,4-triazol-1-yl)-3-pyridinylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- (2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methanamine
- [2-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine
- 1-[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methanamine(SALTDATA: FREE)
- [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine
- ZOTWLOCOCZAXCJ-UHFFFAOYSA-N
- EN300-40092
- DTXSID30588462
- BS-36256
- CS-0248519
- Z239874864
- 1-[2-(1H-1,2,4-TRIAZOL-1-YL)-3-PYRIDINYL]METHANAMINE
- [2-(1H-1,2,4-Triazol-1-yl)-3-pyridinyl]methanamine
- 950769-01-4
- AB01001380-01
- AKOS000140513
- [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
- MFCD09731874
- 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine
- C-(2-[1,2,4]triazol-1-yl-pyridin-3-yl)-methylamine
- SCHEMBL3737915
- 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinemethanamine
- 1-[2-(1,2,4-TRIAZOL-1-YL)PYRIDIN-3-YL]METHANAMINE
- DB-391257
- G21953
- 1-2-(1H-1,2,4-triazol-1-yl)-3-pyridinylmethanamine
-
- MDL: MFCD09731874
- Inchi: InChI=1S/C8H9N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H,4,9H2
- InChI Key: ZOTWLOCOCZAXCJ-UHFFFAOYSA-N
- SMILES: C1=CC(=C(N=C1)N2C=NC=N2)CN
Computed Properties
- Exact Mass: 175.08579531g/mol
- Monoisotopic Mass: 175.08579531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 69.6Ų
1-2-(1H-1,2,4-triazol-1-yl)-3-pyridinylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB267785-1 g |
1-[2-(1H-1,2,4-Triazol-1-yl)-3-pyridinyl]methanamine, 95%; . |
950769-01-4 | 95% | 1 g |
€304.50 | 2023-07-20 | |
eNovation Chemicals LLC | Y1266627-5g |
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine |
950769-01-4 | 95% | 5g |
$930 | 2024-06-07 | |
TRC | H955455-100mg |
1-[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methanamine |
950769-01-4 | 100mg |
$ 95.00 | 2022-06-04 | ||
abcr | AB267785-250mg |
1-[2-(1H-1,2,4-Triazol-1-yl)-3-pyridinyl]methanamine, 95%; . |
950769-01-4 | 95% | 250mg |
€204.20 | 2025-02-20 | |
Enamine | EN300-40092-0.5g |
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine |
950769-01-4 | 95.0% | 0.5g |
$164.0 | 2025-02-20 | |
Enamine | EN300-40092-2.5g |
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine |
950769-01-4 | 95.0% | 2.5g |
$445.0 | 2025-02-20 | |
TRC | H955455-50mg |
1-[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methanamine |
950769-01-4 | 50mg |
$ 70.00 | 2022-06-04 | ||
abcr | AB267785-5 g |
1-[2-(1H-1,2,4-Triazol-1-yl)-3-pyridinyl]methanamine, 95%; . |
950769-01-4 | 95% | 5 g |
€1,045.70 | 2023-07-20 | |
Enamine | EN300-40092-0.25g |
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine |
950769-01-4 | 95.0% | 0.25g |
$104.0 | 2025-02-20 | |
Enamine | EN300-40092-5.0g |
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine |
950769-01-4 | 95.0% | 5.0g |
$837.0 | 2025-02-20 |
1-2-(1H-1,2,4-triazol-1-yl)-3-pyridinylmethanamine Related Literature
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on 1-2-(1H-1,2,4-triazol-1-yl)-3-pyridinylmethanamine
Introduction to CAS No. 950769-01-4: 1-2-(1H-1,2,4-Triazol-1-Yl)-3-Pyridinylmethanamine
The compound with CAS Registry Number 950769-01-4, commonly referred to as 1-2-(1H-1,2,4-triazol-1-yl)-3-pyridinylmethanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a triazole ring and a pyridine moiety, making it a promising candidate for various applications in drug discovery and materials science.
Recent studies have highlighted the potential of this compound as a building block for constructing bioactive molecules. The presence of the triazole group, known for its stability and ability to form hydrogen bonds, enhances the compound's versatility in chemical reactions. Researchers have explored its use in click chemistry, where it serves as an efficient precursor for synthesizing complex structures with high precision. This has opened new avenues for developing drugs targeting various therapeutic areas, including cancer and infectious diseases.
The pyridine ring in the molecule contributes to its aromaticity and electron-withdrawing properties, which are crucial for modulating the electronic characteristics of the compound. This feature makes it an attractive candidate for applications in coordination chemistry and supramolecular assembly. For instance, studies have demonstrated that this compound can act as a ligand in metalloorganic frameworks (MOFs), enhancing their stability and functionality.
In terms of biological activity, 1-2-(1H-1,2,4-triazol-1-yl)-3-pyridinylmethanamine has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a valuable lead compound for drug development. Furthermore, its ability to penetrate cellular membranes efficiently has been noted, which is a critical factor for its efficacy as a therapeutic agent.
From a synthetic perspective, the compound can be synthesized via a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly syntheses of this compound. These methods not only reduce production costs but also align with the growing demand for sustainable chemical processes.
The integration of computational chemistry tools has further enhanced our understanding of the molecular properties of CAS No. 950769-01-4. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the design of more effective derivatives. Machine learning algorithms are also being employed to predict its pharmacokinetic profiles and toxicity potential, streamlining the drug discovery process.
In conclusion, CAS No. 950769-01-4 represents a versatile and promising molecule with applications spanning multiple disciplines. Its unique structural features and bioactive properties make it an invaluable asset in modern chemical research. As ongoing studies continue to uncover new aspects of its functionality, this compound is poised to play an increasingly significant role in advancing both scientific knowledge and practical applications.
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